molecular formula C17H12N2O2S2 B2969216 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide CAS No. 2379952-69-7

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide

Número de catálogo: B2969216
Número CAS: 2379952-69-7
Peso molecular: 340.42
Clave InChI: ZMYJOIJXQWQSKI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide features a 1,3-benzothiazole core linked via a carboxamide group to a methylene-bridged thiophene ring substituted at the 4-position with a furan-2-yl moiety. This structure combines three heterocyclic systems (benzothiazole, thiophene, and furan), which are often associated with diverse biological activities, including anticancer and antimicrobial properties . The furan and thiophene moieties may enhance π-π stacking interactions with biological targets, while the benzothiazole scaffold is a known pharmacophore in tyrosine kinase inhibition .

Propiedades

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2S2/c20-17(11-3-4-14-16(7-11)23-10-19-14)18-8-13-6-12(9-22-13)15-2-1-5-21-15/h1-7,9-10H,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYJOIJXQWQSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=C2)CNC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide is a promising compound in medicinal chemistry, particularly noted for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide

The compound can be synthesized through a series of multi-step organic reactions. The general synthetic route includes:

  • Formation of the Furan-Thiophene Moiety : The initial step involves synthesizing the furan and thiophene intermediates.
  • Coupling Reaction : These intermediates are coupled to form the desired furan-thiophene structure.
  • Amidation : The final step involves reacting the furan-thiophene intermediate with benzothiazole derivatives in the presence of a coupling agent to yield N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For example, it has demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)1.5
HeLa (Cervical Cancer)2.0
A549 (Lung Cancer)3.0

These results indicate that N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide exhibits potent antitumor activity, comparable to established chemotherapeutic agents like doxorubicin .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Induction of Apoptosis : Flow cytometry assays have shown that the compound induces apoptosis in cancer cells in a dose-dependent manner.
  • Inhibition of Specific Pathways : Preliminary data suggest that it may inhibit pathways associated with cell proliferation and survival, potentially through interactions with key molecular targets involved in tumor growth .

Case Studies and Research Findings

Several case studies have been documented that illustrate the biological efficacy of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide:

  • Study on MCF-7 Cells :
    • A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis.
    • The IC50 value was recorded at 1.5 µM, indicating high potency against breast cancer cells.
  • In Vivo Studies :
    • Animal models treated with this compound showed reduced tumor growth compared to controls, suggesting its potential as a therapeutic agent in oncology.
  • Comparative Analysis :
    • When compared to other thiazole derivatives, N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide exhibited superior activity against multiple cancer cell lines, highlighting its potential as a lead compound for further development .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in Thiophene-Benzothiazole Hybrids

Several structurally related compounds have been reported, particularly those combining benzothiazole and thiophene moieties. Key examples include:

a) Methyl 2-[(3-fluorophenyl)carbonylamino]-1,3-benzothiazole-6-carboxylate
  • Structure: A benzothiazole-6-carboxylate ester linked to a 3-fluorophenyl group via a carbonylamino bridge.
  • Key Differences : Lacks the thiophene-furan substitution present in the target compound. The fluorophenyl group may enhance lipophilicity and metabolic stability compared to the furan-thiophene system .
b) Ethyl 2-[[5-(1,3-benzothiazol-2-yl)thiophen-2-yl]carbonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Structure : A benzothiazole-thiophene hybrid with a tetrahydrobenzothiophene ester group.
  • Key Differences : The benzothiazole is directly fused to the thiophene ring, creating a more rigid planar structure compared to the methylene-linked system in the target compound. This could influence binding affinity to hydrophobic enzyme pockets .
c) (Z)-3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (Compound 29)
  • Structure: Features a benzothiazole linked to a thiophene via a propenone bridge.
  • Activity : Reported IC50 of 9.39 μM against MCF7 breast cancer cells, surpassing doxorubicin (IC50 ~30 μM). The α,β-unsaturated ketone moiety may contribute to covalent binding with biological targets .

Key Observations :

  • The absence of a furan substituent in compounds like 26 and 29 suggests that the furan-thiophene system in the target compound may alter solubility or target specificity.
  • The propenone linker in 29 enhances activity compared to carboxamide-linked analogs, highlighting the importance of the bridging group in biological efficacy .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.